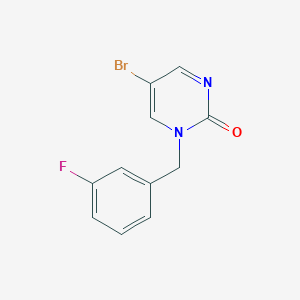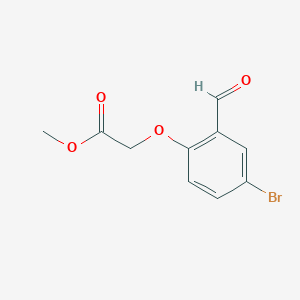
Methyl (4-bromo-2-formylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (4-bromo-2-formylphenoxy)acetate” is a chemical compound with the CAS Number: 24581-99-5 . It has a molecular weight of 273.08 and its IUPAC name is methyl (4-bromo-2-formylphenoxy)acetate . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “Methyl (4-bromo-2-formylphenoxy)acetate” is 1S/C10H9BrO4/c1-14-10(13)6-15-9-3-2-8(11)4-7(9)5-12/h2-5H,6H2,1H3 . This indicates that the compound contains a total of 24 bonds, including 15 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Physical And Chemical Properties Analysis
“Methyl (4-bromo-2-formylphenoxy)acetate” is a solid at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis and Structural Analysis
- Methyl (4-bromo-2-formylphenoxy)acetate has been utilized in the synthesis of various chemical compounds. For instance, it played a role in the production of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, highlighting its utility in complex chemical reactions (S. Lee, J. Ryu, & Junseong Lee, 2017).
Biological Screening
- This compound has been included in the synthesis of aryloxyacetic acid analogs, which were then characterized and screened for biological activity, particularly for antimicrobial properties. This demonstrates its potential use in developing new bioactive compounds (R. Dahiya, D. Pathak, & Ramninder Kaur, 2008).
Antimicrobial Activity
- It has been involved in the synthesis of Schiff bases and Thiazolidinone derivatives, which showed antibacterial and antifungal activities. This suggests its relevance in creating compounds with potential antimicrobial applications (N. Fuloria, S. Fuloria, & R. Gupta, 2014).
Antioxidant Properties
- Research on nitrogen-containing bromophenols isolated from marine red algae indicated that these compounds, possibly related in structure to Methyl (4-bromo-2-formylphenoxy)acetate, showed potent scavenging activity against radicals. This highlights the potential of similar compounds in antioxidant applications (Ke-kai Li, Xiao‐Ming Li, J. Gloer, & Bin-Gui Wang, 2012).
Pharmaceutical and Food Industry Applications
- Some derivatives of bromophenols, including those similar to Methyl (4-bromo-2-formylphenoxy)acetate, have been identified as natural antioxidants with potential applications in the pharmaceutical and food industries. This suggests the relevance of this compound in creating food preservatives or pharmaceutical products (Ke-kai Li, Xiao‐Ming Li, J. Gloer, & Bin-Gui Wang, 2011).
Anticancer Potential
- A study on methylated and acetylated derivatives of bromophenols, related to Methyl (4-bromo-2-formylphenoxy)acetate, indicated significant antioxidant and anticancer potential, highlighting its importance in drug development for cancer treatment (Hui Dong, Li Wang, Meng Guo, et al., 2022).
Safety and Hazards
While a specific safety data sheet (SDS) for “Methyl (4-bromo-2-formylphenoxy)acetate” was not found, general safety measures for handling similar chemical compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
properties
IUPAC Name |
methyl 2-(4-bromo-2-formylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-10(13)6-15-9-3-2-8(11)4-7(9)5-12/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCBNZCJIJRUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

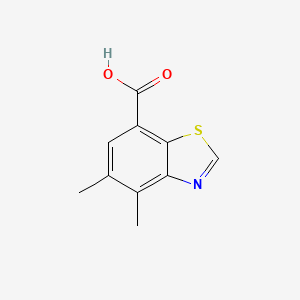
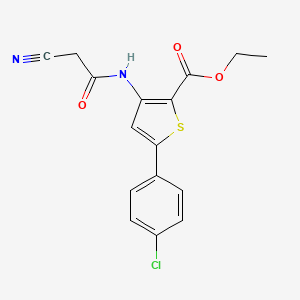
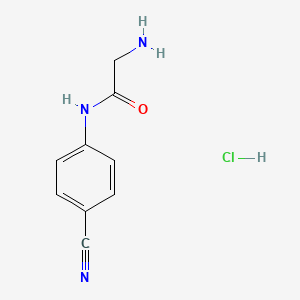
![5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde](/img/structure/B2958094.png)
![3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2958095.png)
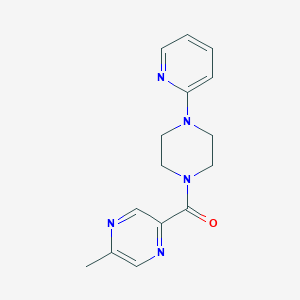
![N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2958097.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2958098.png)
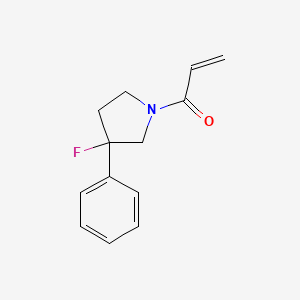

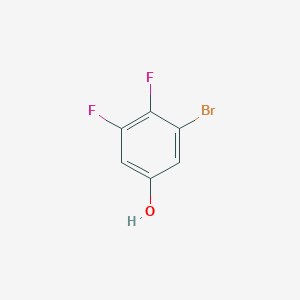
![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2958105.png)
![N-benzyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2958107.png)
